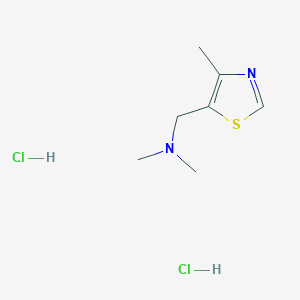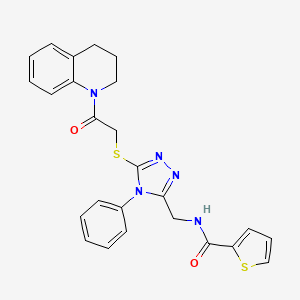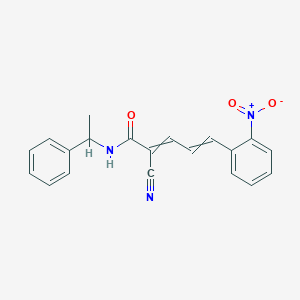![molecular formula C7H14ClNO2S B2860181 Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride CAS No. 2138112-12-4](/img/structure/B2860181.png)
Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride” is a chemical compound with the molecular formula C7H14ClNO2S and a molecular weight of 211.71 . It is a solid substance .
Synthesis Analysis
The synthesis of pyrrole derivatives, which “Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride” is likely to be, often involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia . This is known as the Paal-Knorr Pyrrole Synthesis . The reaction can be conducted under neutral or weakly acidic conditions .Molecular Structure Analysis
The molecular structure of “Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride” likely involves a pyrrole ring. Pyrrole is a five-membered heterocyclic ring which has 5 p orbitals and six pi electrons contributing to its aromaticity . Each carbon in pyrrole contributes one p orbital and pi electron. The nitrogen in pyrrole contributes two pi electrons by becoming sp2 hybridized and placing its lone pair electrons into a p orbital .Applications De Recherche Scientifique
Synthetic Methods and Chemical Transformations
Research on compounds structurally related to Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride has focused on the development of new synthetic routes and the exploration of their chemical transformations. For example, Likhosherstov et al. (1993) explored a new synthesis route to octahydropyrrolo[1,2-a]pyrazines, which are structural fragments of several drugs, demonstrating the versatility and potential of such compounds in drug synthesis (Likhosherstov, Peresada, & Skoldinov, 1993). Additionally, Ma et al. (2013) described a convenient and highly stereoselective method for synthesizing octahydropyrano[3,2-b]pyrrole derivatives, further showcasing the synthetic interest in this class of compounds (Ma, Tang, Ke, Wang, Zou, & Shao, 2013).
Biological Evaluation and Potential Therapeutic Applications
Another area of interest is the biological evaluation of compounds containing the pyrrolopyrazine and pyrrolopyrrole scaffolds. Asano et al. (2013) reported on the design, synthesis, and biological evaluation of novel tri-cyclic compounds as inhibitors of apoptosis proteins (IAP) antagonists, based on an octahydropyrrolo[1,2-a]pyrazine scaffold. These compounds showed strong growth inhibition in breast cancer cells, highlighting the therapeutic potential of structurally similar compounds (Asano, Hashimoto, Saito, Shiokawa, Sumi, Yabuki, Yoshimatsu, Aoyama, Hamada, Morishita, Dougan, Mol, Yoshida, & Ishikawa, 2013).
Material Science and Electronic Applications
Furthermore, research has extended into material science, particularly in the synthesis and application of conjugated polymers and organic electronic materials. Ha et al. (2011) described the synthesis of diketopyrrolopyrrole-based π-conjugated copolymers exhibiting significant hole mobility, indicative of their potential in organic electronic devices (Ha, Kim, & Choi, 2011).
Safety and Hazards
The safety data sheet for pyrrole indicates that it is a flammable liquid and vapor, toxic if swallowed, causes serious eye damage, and is harmful if inhaled . Precautions should be taken to avoid exposure, including using only in a well-ventilated area, avoiding heat/sparks/open flames, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1,2,3,3a,4,6,7,7a-octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c9-11(10)2-1-6-3-8-4-7(6)5-11;/h6-8H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYHPZGZRWLLNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC2C1CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-chlorophenyl)azepan-1-yl)methanone](/img/structure/B2860098.png)
![N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2860100.png)

![4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2860104.png)
![N-(naphthalen-1-ylmethyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2860106.png)



![Methyl 4-[(5-(3-pyridyl)-1,3,4-oxadiazol-2-ylthio)methyl]benzoate](/img/structure/B2860115.png)



![N-[3-[3-[(3-Methylphenyl)methyl]azetidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2860120.png)
